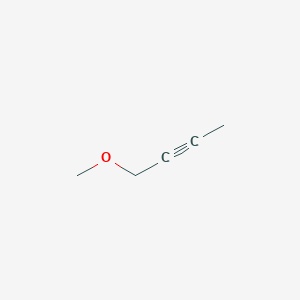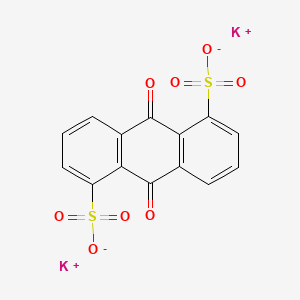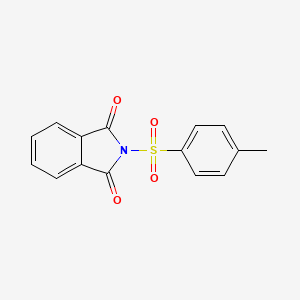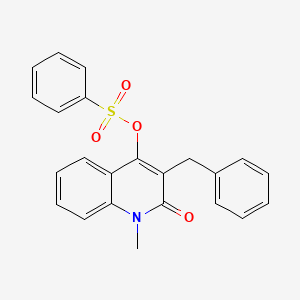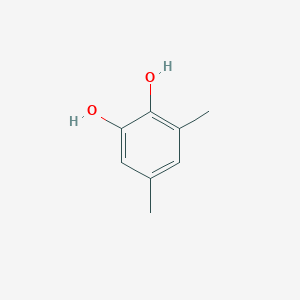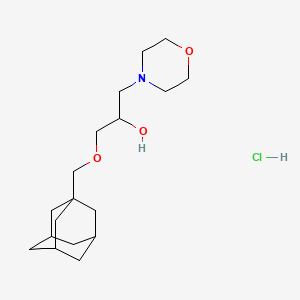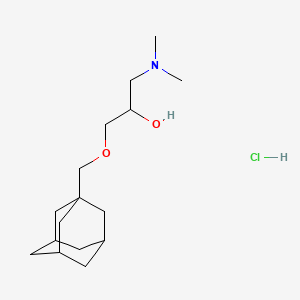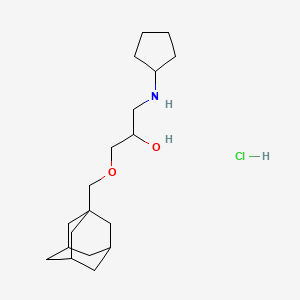
Uvarigranol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uvarigranol C is a natural product found in Uvaria grandiflora with data available.
Scientific Research Applications
1. Isolation and Structural Elucidation
Uvarigranol C, along with other polyoxygenated cyclohexenes like uvarigranol A, B, E, F, and G-I, has been isolated from the roots of Uvaria grandiflora, a plant species belonging to the Annonaceae family. The structure and absolute configuration of these compounds have been determined through spectral analyses and chemical derivatization methods (Xie Pan, Ruo-yun Chen, & De-Quan Yu, 1998); (X. Pan, D. Yu, C. H. He, & J. Chai, 1997).
2. Bioactive Compounds and Health Benefits
Research on Uvaria grandiflora, the source of uvarigranol C, shows the plant's potential in producing bioactive compounds. These compounds are studied for various health benefits, including anti-inflammatory, antibacterial, and antioxidant properties. However, specific studies on uvarigranol C's bioactive effects and health applications are not directly available, suggesting an area for future research.
3. Related Research on UV-C Treatment and Plant Quality
While not directly linked to uvarigranol C, studies on the effects of UV-C treatment on plant quality and bioactive compound production are relevant. These studies show that UV-C irradiation can enhance the bioactive phytochemical content in plants like strawberries and grapes, potentially increasing their disease resistance and nutritional value. Such insights could be valuable in the context of studying compounds like uvarigranol C (Yanqun Xu, M. Charles, et al., 2017).
properties
CAS RN |
287194-67-6 |
|---|---|
Molecular Formula |
C23H24O7 |
Molecular Weight |
412.4 |
IUPAC Name |
[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m1/s1 |
InChI Key |
RDUAKQUSLVHHOC-QTDGGUCWSA-N |
Isomeric SMILES |
CCO[C@H]1C=C[C@H]([C@@H]([C@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
SMILES |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



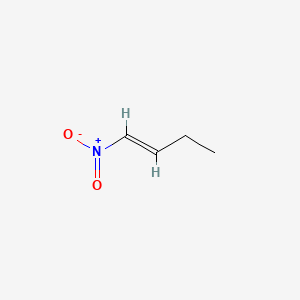
![Acetamide, N-[2-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B1654807.png)
